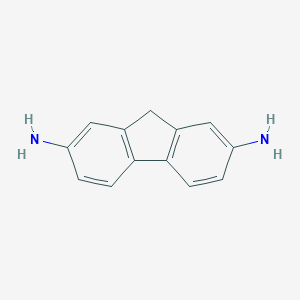

2,7-Diaminofluorene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 12277. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Fluorenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

9H-fluorene-2,7-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2/c14-10-1-3-12-8(6-10)5-9-7-11(15)2-4-13(9)12/h1-4,6-7H,5,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNCJAJRILVFXAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)N)C3=C1C=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5178-56-3 (mono-hydrochloride) | |

| Record name | 9H-Fluorene-2,7-diamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000525644 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00200503 | |

| Record name | 9H-Fluorene-2,7-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00200503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Dark brown powder; [Aldrich MSDS] | |

| Record name | 2,7-Fluorenediamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9966 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

525-64-4 | |

| Record name | 2,7-Diaminofluorene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=525-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9H-Fluorene-2,7-diamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000525644 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-Diaminofluorene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12277 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-Fluorene-2,7-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00200503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fluorene-2,7-diyldiamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.617 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,7-DIAMINOFLUORENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U63328L315 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Research Perspectives on 2,7 Diaminofluorene

Significance in Organic Synthesis and Chemical Building Blocks

2,7-Diaminofluorene serves as a crucial intermediate and building block in organic synthesis. Its rigid structure and bifunctional nature are leveraged to construct larger, more complex molecular architectures. A primary route to its synthesis involves the reduction of 2,7-dinitrofluorene (B108060). nih.govchemicalbook.com Various reducing agents and conditions can be employed for this transformation, offering flexibility to synthetic chemists.

Once synthesized, this compound becomes a valuable precursor. The amine groups can readily undergo reactions such as acylation, alkylation, and diazotization, opening pathways to a diverse array of derivatives. For instance, it is used as a scaffold to synthesize symmetrical prolinamide derivatives that have been investigated as potent inhibitors of the Hepatitis C virus (HCV) NS5A protein. nih.gov In these syntheses, the diamine is coupled with other molecules, such as N-Boc-L-proline, to build the target compounds. nih.gov Its role as a foundational molecule is critical in creating new organic dyes and other functional molecules. moleculardepot.comacs.org

| Precursor Compound | Reagents and Conditions | Product | Yield | Reference |

| 2,7-Dinitrofluorene | SnCl₂·2H₂O, HCl/CH₃COOH, 65 °C | This compound | 65% | nih.gov |

| 2,7-Dinitrofluorene | Pd/C, H₂, THF/MeOH, Room Temp | This compound | Quantitative | chemicalbook.com |

| Fluorene (B118485) | 1. THF, inorganic base; 2. H₂SO₄, HNO₃; 3. Reducing agent | This compound | Not specified | google.com |

Relevance in Advanced Materials Science

The fluorene core is known for its high thermal stability and photophysical properties, making this compound an attractive monomer for high-performance polymers. It is particularly significant in the synthesis of polyimides, a class of polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. researchgate.netresearchgate.net

When this compound or its derivatives are used as the diamine monomer in polycondensation reactions with various aromatic dianhydrides, the resulting polyimides often exhibit high glass transition temperatures (Tg) and excellent thermal decomposition temperatures, frequently exceeding 500°C. researchgate.net These properties make them suitable for applications in the aerospace and electronics industries. Furthermore, the incorporation of the fluorene moiety can enhance the solubility and processability of these otherwise intractable polymers. researchgate.netmdpi.com

Beyond polyimides, this compound is a key component in the design of organic dyes for dye-sensitized solar cells (DSSCs). moleculardepot.comacs.org In these applications, it functions as an electron-donating unit within a donor-π-acceptor molecular structure, which is crucial for efficient light harvesting and charge separation. acs.org Its derivatives are also used to create light-emitting polymers, where the fluorene unit contributes to the material's luminescence and charge-transport properties. mdpi.com

| Polymer Type | Monomers | Key Properties | Reference |

| Poly(ether imide) | 2',7'-bis(4-aminophenoxy)-spiro(4,5-diazafluoren-9,9'-xanthene) + aromatic dianhydrides | Tg: 338–428 °C; 10% weight loss >560 °C; Dielectric constant: 2.56–3.12 | researchgate.net |

| Polyimide | 9,9-bis(4-aminophenyl)fluorene + dianhydrides | High Tg (>300 °C); Decomposition temp >500 °C; Good solubility in aprotic solvents | researchgate.net |

| Poly(pyridinium salt) | 9,9'-dioctyl-9H-fluorene-2,7-diamine + bis(pyrylium salt)s | Lyotropic liquid-crystalline and light-emitting properties | mdpi.com |

Applications in Biological and Analytical Research

In the realm of biological and analytical chemistry, this compound is recognized as a valuable chromogenic reagent. It serves as a safer substitute for the known carcinogen benzidine (B372746) in assays that rely on peroxidase activity. fishersci.cafishersci.com A prominent application is in the sensitive colorimetric detection and quantification of hemoglobin, which possesses pseudoperoxidase activity. moleculardepot.com This method is used for assessing erythroid differentiation in cell cultures.

The reaction mechanism involves the oxidation of this compound by a peroxide, catalyzed by the heme group in hemoglobin or other peroxidases. This oxidation produces a colored product that can be measured spectrophotometrically, allowing for the quantification of the analyte. The assay has been adapted for various research purposes, including the measurement of phagocytosis and antibody-dependent cell cytotoxicity. moleculardepot.com Its utility as a molecular tool extends to various biochemical applications. moleculardepot.com

| Application Area | Analyte/Process Detected | Principle of Assay | Reference |

| Hematology | Hemoglobin | Colorimetric assay based on pseudoperoxidase activity | moleculardepot.com |

| Immunology | Phagocytosis, Antibody-dependent cell cytotoxicity | Modified colorimetric method | moleculardepot.com |

| General Biochemistry | Peroxidases | Chromogenic substrate, substitute for benzidine | fishersci.cafishersci.com |

| Virology | Hepatitis C Virus (HCV) | Derivatives act as NS5A inhibitors | nih.gov |

Synthetic Methodologies and Derivatization Strategies

Established Synthetic Routes to 2,7-Diaminofluorene

The preparation of this compound typically commences with the selective nitration of fluorene (B118485) to yield 2,7-dinitrofluorene (B108060), which then undergoes reduction to the desired diamine. nih.govchemmethod.comdrugfuture.com

Precursor Synthesis via Nitration

The synthesis of 2,7-dinitrofluorene (2,7-DNF) involves the direct nitration of fluorene. chemmethod.comosu.eduontosight.ai One common method utilizes fuming nitric acid in glacial acetic acid. chemmethod.comosu.edu Careful control of reaction temperature is crucial during this process to prevent explosive decomposition and to achieve the desired substitution pattern. chemmethod.comosu.eduontosight.ai For instance, a mixture of fluorene and glacial acetic acid can be treated with fuming nitric acid at 0-5 °C, with the temperature subsequently allowed to ascend to 65 °C. chemmethod.com This procedure typically yields 2,7-dinitrofluorene as an orange or yellow precipitate. chemmethod.com

Another approach employs a mixed acid system consisting of concentrated sulfuric acid and concentrated nitric acid in a 1:1 ratio, with the reaction conducted under reflux at approximately 120 °C for 24 hours. The 2,5-dinitro isomer is often formed as a byproduct during nitration, but it is more soluble in common solvents and can be separated from the desired 2,7-dinitrofluorene through recrystallization. osu.edursc.org

Table 1: Synthesis of 2,7-Dinitrofluorene

| Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |

| Fluorene | Fuming HNO₃, Glacial CH₃COOH, 0-65 °C | 2,7-Dinitrofluorene | 79 | Orange/yellow precipitate, careful temperature control required. chemmethod.com |

| Fluorene | Conc. H₂SO₄/Conc. HNO₃ (1:1), reflux, 120 °C, 24 h | 2,7-Dinitrofluorene | ~90 | Filtration and washing with ice-cold water for isolation. |

Reduction Methodologies for Diamine Formation

The nitro groups of 2,7-dinitrofluorene are subsequently reduced to amino groups to yield this compound. nih.govchemmethod.comdrugfuture.com Various reduction methodologies have been successfully employed.

Catalytic Hydrogenation: Catalytic hydrogenation is a highly effective method, often resulting in high yields. chemicalbook.com For example, 2,7-dinitrofluorene can be stirred with palladium on carbon (Pd/C) under a hydrogen atmosphere in a solvent mixture such as tetrahydrofuran (B95107) (THF) and methanol (B129727) (1:1 v/v) at room temperature for 24 hours, achieving a quantitative yield (nearly 100%). chemicalbook.com Alternatively, hydrazine (B178648) hydrate (B1144303) (85%) in absolute ethanol (B145695) with palladium on carbon as a catalyst under reflux conditions can yield this compound with a reported yield of approximately 94%. chemmethod.com

Chemical Reduction: Several chemical reducing agents can also be used:

Stannous Chloride: Hydrated stannous chloride (SnCl₂·2H₂O) in hydrochloric acid, often with acetic acid, at 65 °C for 5 hours, has been shown to afford this compound with a 65% yield. nih.gov

Tin and Hydrochloric Acid: This method is a historically established route for the reduction of 2,7-dinitrofluorene. drugfuture.com

Iron Powder and Hydrochloric Acid: Refluxing 2,7-dinitrofluorene with iron powder and concentrated hydrochloric acid in an ethanol-water mixture at approximately 110 °C for 24 hours can produce this compound with a 65% yield.

Hydrazine and Palladium: Hydrazine (95% + anhydrous) added slowly to a refluxing suspension of 2,7-dinitrofluorene and palladium on carbon in absolute ethanol is another reported method. osu.edu

Sodium Hyposulphite: Reduction with sodium hyposulphite has also been reported to yield a purer product. rsc.org

Table 2: Reduction Methodologies for this compound Formation

| Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |

| 2,7-Dinitrofluorene | SnCl₂·2H₂O, HCl/CH₃COOH, 65 °C, 5 h | This compound | 65 | nih.gov |

| 2,7-Dinitrofluorene | Pd/C, H₂, THF/MeOH, room temp, 24 h | This compound | ~100 | Product used without further purification. chemicalbook.com |

| 2,7-Dinitrofluorene | Hydrazine Hydrate (85%), Pd/C (5%), Absolute EtOH, reflux, 2 h | This compound | 94 | Additional catalyst added during reflux. chemmethod.com |

| 2,7-Dinitrofluorene | Fe powder, Conc. HCl, EtOH/H₂O, reflux, 110 °C, 24 h | This compound | 65 | Filtration and extraction steps required. |

Salt Formation Procedures

This compound is known to be sensitive to atmospheric oxidation. osu.edu To enhance its stability and ease of handling, it is commonly converted into its salt form, typically the dihydrochloride (B599025). drugfuture.comsolubilityofthings.com This procedure involves dissolving the free diamine in an aqueous medium and subsequently acidifying it with hydrochloric acid. The resulting 9H-fluorene-2,7-diamine hydrochloride forms crystals that are readily soluble in hot water. drugfuture.com This salt formation step is straightforward and widely used to improve the compound's stability and solubility for subsequent applications.

Strategies for Chemical Functionalization and Derivatization

The presence of two primary amino groups in this compound makes it a versatile intermediate for various chemical functionalization and derivatization reactions, including acylation and alkylation. cymitquimica.com

Acylation Reactions

Acylation is a common derivatization strategy for this compound, leading to the formation of amide derivatives. The most prominent example is the synthesis of 2,7-bis(acetamido)fluorene. osu.edursc.org

Methods for acylation include:

Acetic Anhydride (B1165640) and Sodium Acetate (B1210297): A standard technique involves the rapid successive addition of acetic anhydride and sodium acetate buffer to an aqueous solution of the amine hydrochloride. osu.edu Recrystallization from ethanol/water and then chlorobenzene (B131634) can yield pure 2,7-bis(acetamido)fluorene with a reported yield of 75%. osu.edu

Glacial Acetic Acid and Acetic Anhydride: this compound can be suspended in glacial acetic acid, followed by the addition of acetic anhydride. The mixture is then heated to reflux for approximately 30 minutes, cooled, and poured onto ice to precipitate the product. rsc.org This method can also achieve a yield of 75%. rsc.org

Formic Acid: Heating the diamine with an excess of 90% formic acid can yield a formyl derivative. rsc.org

Acylation reactions of this compound are also crucial in the synthesis of aromatic polyamides through polycondensation with acyl chlorides, such as isophthaloyl chloride. nasa.gov

Conversion to Isocyanide Derivatives

The amino groups of this compound can be converted into isocyanide functionalities, leading to novel derivatives with distinct optical and chemical properties. mdpi.comresearchgate.net A notable example is the synthesis of 2-amino-7-isocyanofluorene (2,7-ICAF) from this compound. mdpi.comresearchgate.net

This conversion can be achieved using a simple dichlorocarbene (B158193) (:CCl₂) reaction, which is generated in situ in a basic solution. mdpi.comresearchgate.netresearchgate.net This method is described as mild, cost-effective, and allows for the easy recovery of unreacted diamine. mdpi.comresearchgate.net

Generally, the synthesis of isocyanides from primary amines often involves the dehydration of N-substituted formamides. organic-chemistry.orgresearchgate.netrsc.org This multi-step process typically includes:

Formylation: The amine is first formylated to yield the corresponding formamide (B127407). researchgate.net

Dehydration: The formamide undergoes dehydration using reagents such as phosphorus oxychloride (POCl₃), p-toluenesulfonyl chloride (p-TsCl), or a combination of triphenylphosphine (B44618) (PPh₃) and iodine. organic-chemistry.orgresearchgate.netrsc.org These methods aim for high yields and can be applied to various alkyl and aryl isocyanides. organic-chemistry.orgrsc.org

Advanced Spectroscopic Characterization and Optical Phenomena

Electronic Absorption Spectroscopy Investigations

Electronic absorption spectroscopy, particularly in the UV-Visible region, offers fundamental insights into the ground-state electronic structure and allowed transitions of 2,7-DAF.

The UV-Visible absorption spectra of 2,7-Diaminofluorene typically exhibit a distinct double-band character. This includes a high-intensity peak observed in the range of 290–310 nm and a lower-intensity shoulder located between 327–353 nm, with the exact wavelengths being dependent on the solvent used. For instance, in hexane (B92381), the high-intensity peak is at 290 nm with a shoulder at 327 nm, while in water, these peaks shift to 310 nm and 353 nm, respectively. The molar absorption coefficients (ε) for the high-intensity peak range from 12,000 M⁻¹cm⁻¹ in non-polar solvents like hexane to 14,000 M⁻¹cm⁻¹ in polar solvents such as DMSO and water. The shoulder typically shows molar absorption coefficients around 4,000-5,000 M⁻¹cm⁻¹ across various solvents. mdpi.com

The charge transfer (CT) character of these absorption bands is further supported by their significant variation with changes in solvent polarity. mdpi.com

Table 1: UV-Visible Absorption Characteristics of this compound in Various Solvents mdpi.com

| Solvent | Dielectric Constant (εr) | λAbs (nm) (High-Intensity Peak) | λAbs (nm) (Shoulder) | ε (M⁻¹cm⁻¹) (High-Intensity Peak) | ε (M⁻¹cm⁻¹) (Shoulder) |

| Hexane | 1.88 | 290 | 327 | 12,000 | 4,000 |

| Toluene | 2.38 | 292 | 329 | 13,000 | 4,000 |

| Dichloromethane (B109758) | 8.93 | 296 | 335 | 13,000 | 4,000 |

| Acetone (B3395972) | 20.7 | 298 | 338 | 13,000 | 4,000 |

| Ethanol (B145695) | 24.5 | 300 | 340 | 13,000 | 4,000 |

| DMSO | 46.8 | 307 | 350 | 14,000 | 5,000 |

| Water | 78.4 | 310 | 353 | 14,000 | 5,000 |

Quantum chemical calculations have been instrumental in assigning the observed absorption bands to specific electronic transitions. The higher energy peak (290–310 nm) is assigned to the S₀–S₂ electronic transition, while the lower-intensity shoulder (327–353 nm) corresponds to the S₀–S₁ transition. mdpi.com Both of these bands are characterized by a charge transfer (CT) nature, originating from the amino groups to the fluorene (B118485) core. mdpi.com This charge transfer character is evident in the significant variation of the band maxima with changes in solvent polarity, indicating a strong interaction between the solute and the solvent molecules. mdpi.comcdnsciencepub.com

Fluorescence Spectroscopy and Quantum Yield Analysis

Fluorescence spectroscopy provides insights into the excited-state behavior, emission properties, and energy dissipation pathways of 2,7-DAF.

The emission spectra of 2,7-DAF typically feature a single, broad band across various solvents. mdpi.com The fluorescence emission maxima (λEm) for 2,7-DAF are generally found in the range of 382–404 nm. mdpi.com For instance, the emission maximum is observed at 382 nm in hexane, shifting to 404 nm in DMSO. mdpi.com An interesting observation is the emission maximum in water (397 nm), which is lower than that in DMSO (404 nm). This phenomenon is attributed to strong hydrogen bonding interactions between the amino (NH₂) groups of 2,7-DAF and water molecules. mdpi.com Furthermore, the fluorescence of 2,7-DAF is significantly quenched in certain solvents, notably acetone (Φf = 0.9%) and dichloromethane (Φf = 0.3%). mdpi.com

Table 2: Fluorescence Emission Maxima of this compound in Various Solvents mdpi.com

| Solvent | λEm (nm) |

| Hexane | 382 |

| Toluene | 385 |

| Dichloromethane | 390 |

| Acetone | 394 |

| Ethanol | 397 |

| DMSO | 404 |

| Water | 397 |

2,7-DAF exhibits solvatochromic behavior in its fluorescence, albeit over a relatively narrow range of 22 nm. mdpi.com The observed positive solvatochromism, where the wavelength of the emitted light shifts bathochromically (towards red) in more polar solvents, is characteristic of push-pull type dyes. mdpi.com This behavior arises from the rearrangement of solvent molecules around the excited state of the dye, leading to stabilization and a lowering of its energy. mdpi.com The Catalán scale, a multiple linear regression analysis-based procedure, has been utilized to quantify the solvatochromic behavior, indicating that solvent polarizability is a determining parameter. mdpi.com Specific interactions, such as hydrogen bonding, also play a role in influencing the spectral parameters like emission maxima and Stokes shifts. mdpi.com

The fluorescence quantum yield (Φf) is a critical measure of a compound's photophysical efficiency, indicating the ratio of photons emitted to photons absorbed. For 2,7-DAF, the quantum yield varies significantly with the solvent. In non-polar solvents like hexane and toluene, Φf values are 14.0% and 15.0%, respectively. mdpi.com However, in more polar and hydrogen-bonding solvents, a notable decrease in quantum yield is observed. For instance, in water, the quantum yield drops to 1.0%, suggesting stronger interactions with water molecules that increase the rate of radiationless processes. mdpi.comcdnsciencepub.com As previously mentioned, strong quenching is observed in acetone (0.9%) and dichloromethane (0.3%). mdpi.com

Table 3: Fluorescence Quantum Yields of this compound in Various Solvents mdpi.com

| Solvent | Φf (%) |

| Hexane | 14.0 |

| Toluene | 15.0 |

| Dichloromethane | 0.3 |

| Acetone | 0.9 |

| Ethanol | 10.0 |

| DMSO | 12.0 |

| Water | 1.0 |

Nuclear Magnetic Resonance Spectroscopic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure, connectivity, and stereochemistry of organic compounds. For this compound, both proton (¹H NMR) and carbon-13 (¹³C NMR) techniques provide detailed insights into its atomic environment and symmetry.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is characterized by a distinct set of signals, reflecting the compound's C₂v symmetry. In deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) at 200 MHz, the following chemical shifts (δ) and coupling patterns have been reported: a doublet at 7.25 ppm (J = 8.0 Hz, 2H), a singlet at 6.68 ppm (2H), a doublet of doublets at 6.49 ppm (J = 8.0, 2.0 Hz, 2H), a broad singlet at 4.87 ppm (4H) attributed to the amine protons, and a singlet at 3.57 ppm (2H) for the methylene (B1212753) protons of the fluorene bridge rsc.org.

The observed signals correspond to the distinct proton environments within the molecule:

The aromatic protons appear in the region of 6.4-7.3 ppm. The doublet at 7.25 ppm can be assigned to H4/5ar, the singlet at 6.68 ppm to H1/8ar, and the doublet of doublets at 6.49 ppm to H3/6ar, based on their coupling patterns and chemical shifts relative to the amino groups rsc.org.

The broad singlet at approximately 4.87 ppm is characteristic of the amine (-NH₂) protons, which often show broadening due to exchange processes rsc.org.

The singlet at 3.57 ppm corresponds to the two equivalent protons of the 9H-fluorene methylene bridge (-CH₂-) rsc.org.

In deuterated chloroform (B151607) (CDCl₃) at 270 MHz, slightly different chemical shifts are observed due to solvent effects: δ 3.64 ppm (bs, 4H) for the amine protons, 3.72 ppm (s, 2H) for the methylene protons, 6.66 ppm (dd, J=7.6, 2.2 Hz, 2H), 6.83 ppm (s, 2H), and 7.41 ppm (d, J=8.6 Hz, 2H) for the aromatic protons chemicalbook.com.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Solvent/Frequency | Source |

| 7.25 | d | 2H | H4/5ar | DMSO-d₆, 200 MHz | rsc.org |

| 6.68 | s | 2H | H1/8ar | DMSO-d₆, 200 MHz | rsc.org |

| 6.49 | dd | 2H | H3/6ar | DMSO-d₆, 200 MHz | rsc.org |

| 4.87 | br s | 4H | -NH₂ | DMSO-d₆, 200 MHz | rsc.org |

| 3.57 | s | 2H | -CH₂- | DMSO-d₆, 200 MHz | rsc.org |

| 7.41 | d | 2H | Aromatic | CDCl₃, 270 MHz | chemicalbook.com |

| 6.83 | s | 2H | Aromatic | CDCl₃, 270 MHz | chemicalbook.com |

| 6.66 | dd | 2H | Aromatic | CDCl₃, 270 MHz | chemicalbook.com |

| 3.72 | s | 2H | -CH₂- | CDCl₃, 270 MHz | chemicalbook.com |

| 3.64 | bs | 4H | -NH₂ | CDCl₃, 270 MHz | chemicalbook.com |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum of this compound provides information on the distinct carbon environments. Due to the molecule's symmetry, there are fewer unique carbon signals than the total number of carbon atoms (13 carbons). In DMSO-d₆ at 125 MHz, the following chemical shifts have been reported: δ 146.8, 143.4, 131.5, 118.9, 113.1, 111.4, and 36.6 ppm rsc.orgdoi.org. These seven signals correspond to the seven chemically distinct carbon atoms in the symmetrical fluorene framework. The signal at 36.6 ppm is characteristic of the methylene carbon at the 9-position of the fluorene core rsc.orgdoi.org. The remaining signals in the aromatic region correspond to the various aromatic carbons, with those bearing the amine groups or adjacent to the fluorene bridge exhibiting characteristic shifts rsc.orgdoi.org.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment (Tentative) | Solvent/Frequency | Source |

| 146.8 | Aromatic (quaternary) | DMSO-d₆, 125 MHz | rsc.orgdoi.org |

| 143.4 | Aromatic (quaternary) | DMSO-d₆, 125 MHz | rsc.orgdoi.org |

| 131.5 | Aromatic (quaternary) | DMSO-d₆, 125 MHz | rsc.orgdoi.org |

| 118.9 | Aromatic (CH) | DMSO-d₆, 125 MHz | rsc.orgdoi.org |

| 113.1 | Aromatic (CH) | DMSO-d₆, 125 MHz | rsc.orgdoi.org |

| 111.4 | Aromatic (CH) | DMSO-d₆, 125 MHz | rsc.orgdoi.org |

| 36.6 | -CH₂- (C9) | DMSO-d₆, 125 MHz | rsc.orgdoi.org |

Two-Dimensional NMR Techniques for Structural Elucidation

While specific 2D NMR data for this compound itself were not explicitly detailed, these techniques are routinely employed for the comprehensive structural elucidation of complex organic molecules and their derivatives. For compounds structurally related to this compound, such as 2-amino-7-isocyanofluorene, 2D NMR spectra including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are utilized mdpi.com.

COSY experiments reveal proton-proton correlations through bonds, allowing for the identification of coupled spin systems within the aromatic rings and confirming the connectivity of adjacent protons.

HSQC experiments establish one-bond correlations between protons and their directly attached carbon atoms, aiding in the assignment of ¹³C signals to specific protonated carbons.

These techniques, when applied to this compound, would unequivocally confirm the assignments derived from 1D NMR data and provide definitive proof of its symmetrical fluorene structure.

Mass Spectrometric Elucidation of Molecular Structures

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structural features through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the exact molecular formula of a compound by providing highly accurate mass-to-charge (m/z) values. For this compound (C₁₃H₁₂N₂), the calculated monoisotopic mass is 196.10005 Da uni.lu. In electrospray ionization (ESI) mode, the protonated molecule ([M+H]⁺) is typically observed. For this compound, the calculated m/z for [M+H]⁺ is 197.10733 uni.lu. Experimental HRMS data for the protonated molecule has been reported as m/z calculated for C₁₃H₁₃N₂ ([dianiline L2•H]⁺) 196.1012 doi.org. The close agreement between the calculated and observed accurate mass values confirms the elemental composition of this compound doi.org.

Fragmentation Pathway Analysis

Mass spectrometry also provides valuable information through the analysis of fragmentation pathways, which are characteristic of a molecule's structure. For this compound, common fragmentation patterns observed in tandem mass spectrometry (MS/MS) include the loss of small, neutral molecules.

M-1 Fragmentation: The loss of one hydrogen atom (M-1) is a notable fragmentation pathway for this compound. This can occur from the protonated amine group or from a C-H bond on the fluorene bridge nih.gov. For the [M-H]⁻ ion, a fragment at m/z 195 is observed, while for the [M+H]⁺ ion, a 197 Da fragment might be formed after the loss of a hydrogen atom nih.gov.

M-16 Fragmentation: A significant fragmentation pathway involves the loss of 16 Da, corresponding to the loss of an amino group (NH₂) nih.gov. This typically occurs from a charge-site reaction involving the protonated amine group. For instance, from the [M+H]⁺ precursor ion (m/z 197), the loss of NH₂ results in a fragment ion at m/z 180 nih.gov.

Further Fragmentation: Subsequent fragmentations can lead to smaller ions, providing additional structural information. For instance, in derivatives, the this compound moiety (m/z 196) can be observed as a strong fragment peak after the loss of other substituents osu.edu.

These characteristic fragmentation patterns, combined with accurate mass measurements, are essential for unequivocally identifying this compound and understanding its structural integrity under ionization conditions.

Table 3: Key Mass Spectrometry Data for this compound

| Property/Fragment | Value (m/z) | Description | Source |

| Molecular Ion | 196 | C₁₃H₁₂N₂ | uni.lu |

| [M+H]⁺ | 197.10733 | Protonated molecule (calculated) | uni.lu |

| [M+H]⁺ | 196.1012 | Protonated molecule (calculated from doi.org) | doi.org |

| [M-H]⁻ | 195.09277 | Deprotonated molecule (predicted) | uni.lu |

| [M-NH₂]⁺ | 180 | Loss of NH₂ from [M+H]⁺ | nih.gov |

| [M-H]⁺ | 196 | Loss of H from [M]⁺ radical cation | nih.gov |

Electrochemical Behavior and Electropolymerization

Fabrication and Characterization of Modified Electrodes

Polymer Film Deposition Techniques

Poly(2,7-Diaminofluorene) (PDAF) films are typically prepared through electrochemical deposition methods, leveraging the monomer's ability to undergo oxidative polymerization. Two primary electrochemical techniques for depositing PDAF films include consecutive multisweep cyclic voltammetry (CV) and controlled potential electrolysis (CPE). researchgate.netresearchgate.netarabjchem.orgresearchgate.net

Detailed studies have identified optimal conditions for the potentiodynamic deposition of PDAF films on gold (Au) electrodes. These conditions involve sweeping the potential between -200 mV and 800 mV at a sweep rate of 50 mV/s for 10 cycles. The polymerization is typically carried out using a 5 mM concentration of this compound (DAF) monomer dissolved in acetonitrile (B52724) (ACN) containing 0.1 M lithium perchlorate (B79767) (LiClO4) as the supporting electrolyte. researchgate.netresearchgate.netarabjchem.org

Polymeric films can also be deposited on a platinum plate using controlled-potential electrolysis, for instance, at a potential of 0.8V versus Ag/Ag+ in an acetonitrile solution containing 0.1 M LiClO4 and 0.05 M of the monomer. arabjchem.org

Beyond electropolymerization, this compound has also been utilized in vapor deposition polymerization techniques. For example, porous polyurea films have been synthesized by codepositing this compound monomer with other precursors onto an ionic liquid-coated substrate in a vacuum, demonstrating its versatility in film formation methods. acs.org

Table 1: Optimal Electropolymerization Conditions for PDAF Film Deposition on Au Electrode

| Parameter | Value |

| Potential Cycling Range | -200 mV to 800 mV |

| Sweep Rate | 50 mV/s |

| Number of Cycles | 10 |

| Monomer Concentration | 5 mM (this compound) |

| Solvent | Acetonitrile (ACN) |

| Supporting Electrolyte | 0.1 M Lithium Perchlorate (LiClO4) |

| Working Electrode | Gold (Au) |

Electrochemical Stability of Polymer Films

Poly(this compound) (PDAF) films, particularly those deposited on gold electrodes (PDAF/Au), exhibit notable chemical and electrochemical stability. These films have been demonstrated to maintain their integrity and activity in both aqueous and organic solutions, rendering them suitable for various applications, including sensing and electrocatalysis. researchgate.netresearchgate.netarabjchem.org

However, the electrochemical activity of the PDAF modified electrode is pH-dependent, showing activity predominantly in acidic aqueous solutions within a pH range of 0 to 2. researchgate.netresearchgate.netarabjchem.org

The stability of films derived from this compound can vary significantly with the polymer structure and environmental conditions. For instance, an oligophenylenimine (DAFCHO) synthesized from this compound showed greater film degradation in aqueous media (e.g., sodium acetate (B1210297), potassium nitrate (B79036), sodium nitrate) compared to anhydrous media (e.g., BU4NPF6/ACN). This highlights the importance of the electrolyte environment on the long-term stability of these organic semiconductor films. rmiq.org Furthermore, strategies like rotaxane encapsulation have been shown to enhance the thermal and electrochemical stability of dyes based on this compound, by improving the stability of their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. rsc.org

Conductivity Studies of Poly(this compound)

The electrical conductivity of Poly(this compound) (PDAF) is a key characteristic that underpins its utility in conductive and electroactive applications. Research indicates that PDAF exhibits an electrical conductivity of 1.5 × 10⁻⁵ S cm⁻¹. researchgate.netresearchgate.netarabjchem.org

Other polymers synthesized using this compound as a building block also demonstrate varying degrees of conductivity. For example, a pure polyazomethine synthesized via polycondensation with this compound showed a conductivity of 5.6 × 10⁻¹¹ S cm⁻¹. A rotaxane-architecture analog of this polyazomethine exhibited a similar conductivity of 4.2 × 10⁻¹¹ S cm⁻¹. Upon doping with iodine vapors, the conductivity of these polymers significantly increased. The doped polyazomethine reached a conductivity of 8.9 × 10⁻⁹ S cm⁻¹, while its rotaxane analog achieved 1.8 × 10⁻¹⁰ S cm⁻¹. lew.ro These findings illustrate that the electrical properties of this compound-derived polymers can be modulated through structural modifications and doping processes.

Table 2: Electrical Conductivity of this compound-based Polymers

| Polymer Type | Doping Status | Conductivity (S cm⁻¹) | Reference |

| Poly(this compound) (PDAF) | Undoped | 1.5 × 10⁻⁵ | researchgate.netresearchgate.netarabjchem.org |

| Polyazomethine (from this compound) | Undoped | 5.6 × 10⁻¹¹ | lew.ro |

| Polyazomethine (from this compound) | Iodine Doped | 8.9 × 10⁻⁹ | lew.ro |

| Polyazomethine Rotaxane (from this compound) | Undoped | 4.2 × 10⁻¹¹ | lew.ro |

| Polyazomethine Rotaxane (from this compound) | Iodine Doped | 1.8 × 10⁻¹⁰ | lew.ro |

Theoretical and Computational Chemistry Investigations

Theoretical Modeling of Spectroscopic and Electrochemical Properties

Prediction of Absorption and Emission Spectra

Computational studies have provided detailed insights into the absorption and emission characteristics of 2,7-Diaminofluorene. Recent quantum chemical calculations, utilizing the Gaussian16 software, have focused on predicting the optical properties of 2,7-DAF mdpi.com. For geometry optimization and vibrational frequencies, the B3LYP method combined with the 6-311++G(2d,2p) basis set was employed, incorporating the Integral Equation Formalism Polarizable Continuum Model (IEFPCM) for implicit solvent effects mdpi.com.

The vertical excitation (absorption wavelength prediction) was modeled using the TD-B3LYP/6-311++G(2d,2p)//PCM(DMSO) level of theory, based on optimized geometries mdpi.com. Similarly, emission wavelengths were calculated after optimization using geometries derived from TD-B3LYP/6-311++G(2d,2p)//PCM(DMSO) mdpi.com.

Experimentally, the UV-Vis absorption spectra of 2,7-DAF display a distinctive double-band character. A high-intensity peak is observed in the range of 290–310 nm, which is solvent-dependent, alongside a lower intensity shoulder located between 327–353 nm mdpi.com. Quantum chemical calculations have assigned the higher energy peak (290-310 nm) to the S₀–S₂ electronic transition, while the shoulder (327-353 nm) corresponds to the S₀–S₁ transition mdpi.com. Both of these absorption bands are attributed to charge transfer (CT) from the amino groups to the fluorene (B118485) core mdpi.com.

The emission spectra of 2,7-DAF typically exhibit a single band, with maxima ranging from 382–404 nm mdpi.com. The solvatochromic range for 2,7-DAF is relatively narrow, spanning approximately 22 nm mdpi.com. Notably, the fluorescence of 2,7-DAF is significantly quenched in certain solvents, such as acetone (B3395972) (quantum yield, Φf = 0.9%) and dichloromethane (B109758) (Φf = 0.3%) mdpi.com. Earlier studies also reported unusual spectral shifts in the prototropic reactions of 2,7-DAF, with a red shift in absorption observed in solvents like ether and acetonitrile (B52724), attributed to the solute's proton-donating capacity or dispersive interactions cdnsciencepub.com. Conversely, a blue shift was noted in methanol (B129727) and water, indicative of 2,7-DAF's proton-accepting nature cdnsciencepub.com. In the S₁ excited state, DAF acts as a proton donor across various solvents cdnsciencepub.com.

The following table summarizes some of the experimental and theoretical spectroscopic data for this compound:

Table 1: Spectroscopic Data for this compound (DAF)

| Solvent | Experimental Absorption Maxima (λabs, nm) mdpi.com | Experimental Emission Maxima (λem, nm) mdpi.com | Quantum Yield (Φf, %) mdpi.com |

| General | 290–310 (peak), 327–353 (shoulder) | 382–404 | - |

| Water | - | 397 | Decrease observed cdnsciencepub.com |

| DMSO | - | 404 | - |

| Acetone | - | - | 0.9 |

| Dichloromethane | - | - | 0.3 |

| Ether | Red shift observed cdnsciencepub.com | - | - |

| Acetonitrile | Red shift observed cdnsciencepub.com | - | - |

| Methanol | Blue shift observed cdnsciencepub.com | - | - |

Simulation of Electrochemical Oxidation Pathways

The electrochemical behavior of this compound, particularly its oxidation pathways, has been investigated through both experimental and computational means. The electropolymerization of 2,7-DAF to form poly(this compound) (PDAF) on electrodes has been studied using techniques such as cyclic voltammetry (CV) and controlled potential electrolysis (CPE) researchgate.net.

Computational molecular orbital calculations have been instrumental in proposing and discussing the electropolymerization mechanism of DAF researchgate.net. These theoretical insights, combined with experimental data, reveal that the oxidation behavior of DAF and the electrochemical activity of the resulting polymer film are significantly influenced by factors such as monomer concentration researchgate.net. For instance, increasing the DAF concentration from 1x10⁻³ M to 5x10⁻³ M in acetonitrile containing 0.1 M LiClO₄ leads to the appearance of two reversible electrochemical systems researchgate.net.

Furthermore, DFT and TD-DFT calculations have been applied to this compound-based organic dyes, particularly in the context of dye-sensitized solar cells (DSSCs) researchgate.netacs.orgdntb.gov.ua. These computational efforts aim to understand how the position of donor nitrogen atoms and π-conjugation impact solar cell performance, including crucial parameters like electron-injection driving force (ΔGinject) and electron-regeneration driving force (ΔGregen) researchgate.net. While these studies often focus on derivatives, the fundamental understanding of DAF's oxidation is a prerequisite for designing and optimizing such functional molecules.

Solvation Effects in Theoretical Predictions

The influence of the solvent environment on the properties of this compound is a critical aspect explored through theoretical predictions. Implicit solvent models, such as the Integral Equation Formalism Polarizable Continuum Model (IEFPCM), are commonly employed in computational studies to account for solvation effects mdpi.com. For instance, in the prediction of absorption and emission wavelengths, the PCM model was specifically used for DMSO as the solvent mdpi.com.

The impact of solvation is evident in the experimental observations of 2,7-DAF's emission spectra. The emission maximum for 2,7-DAF is found to be lower in water (397 nm) compared to dimethyl sulfoxide (B87167) (DMSO) (404 nm) mdpi.com. This difference is attributed to strong hydrogen bonding interactions between the amino (NH₂) groups of 2,7-DAF and water molecules mdpi.com. Additionally, the strong quenching of 2,7-DAF's fluorescence in solvents like acetone and dichloromethane further highlights the significant role of solvent interactions in its photophysical behavior mdpi.com.

Earlier research also detailed how solvent polarity and specific interactions affect the spectral shifts of 2,7-DAF cdnsciencepub.com. A red shift in the absorption spectrum was observed in less polar solvents like ether and acetonitrile, which was explained by the proton-donating capacity of the solute or dispersive interactions with the solvent cdnsciencepub.com. Conversely, a blue shift in absorption was noted in protic solvents such as methanol and water, suggesting a proton-accepting nature of DAF in these environments cdnsciencepub.com. The decrease in fluorescence quantum yield of neutral DAF in water indicates stronger interactions with water, leading to an increased rate of non-radiative processes cdnsciencepub.com.

The following table outlines key computational parameters and their applications in studying this compound:

Table 2: Computational Parameters for this compound Studies

| Computational Method | Basis Set | Solvent Model | Property Studied | Reference |

| B3LYP | 6-311++G(2d,2p) | IEFPCM | Geometry Optimization, Vibrational Frequencies | mdpi.com |

| TD-B3LYP | 6-311++G(2d,2p) | PCM(DMSO) | Vertical Excitation (Absorption Wavelength) | mdpi.com |

| TD-B3LYP | 6-311++G(2d,2p) | PCM(DMSO) | Emission Wavelengths (after optimization) | mdpi.com |

| DFT/TD-DFT | (Various, general) | Implicit | Electrochemical Properties, Electron Injection | researchgate.netacs.org |

| Molecular Orbital Calculations | (Not specified) | - | Electropolymerization Mechanism | researchgate.net |

Applications in Materials Science and Engineering

Integration into Polymeric Materials

The incorporation of 2,7-Diaminofluorene into various polymeric matrices is a key application, contributing to enhanced material performance.

Polyimide Development and Characteristics

This compound is utilized in the synthesis of polyimides, which are known for their high-performance engineering applications, including high-strength composites, thermally stable films, and adhesives asianpubs.org. A new class of aromatic azopolyimides has been synthesized by condensing aromatic diamines, including this compound, with 3,3',4,4'-azobenzenetetracarboxylic dianhydride (ABTD) asianpubs.org. The presence of the methylene (B1212753) (CH2) group between the two benzene (B151609) rings of this compound restricts C-C rotation, contributing to the rigidity of the resulting polymer asianpubs.org. This structural rigidity is a key factor in achieving high viscosity and improved thermal stability. For instance, a polyimide derived from 2,7-diaminofluorenone (a structurally related diamine) and BTDA exhibited a glass transition temperature (Tg) of 347 °C, highlighting the stiffening effect of incorporating fused tricyclic entities into the polymer backbone kpi.ua.

Polyurea and Polyurethane Formulations

This compound has been investigated as a curing agent for epoxy resins, influencing the properties of the cured material researchgate.netvot.pl. In the context of polyureas and polyurethanes, diamines like this compound can be incorporated into formulations. Polyurethanes are typically formed by the reaction of diisocyanates with polyols, and the inclusion of specific diamines can contribute to the hard segment of the polymer network, influencing properties such as hardness and flexural strength googleapis.comcardolite.comgoogle.com. While specific data on this compound's direct impact on polyurea and polyurethane properties in a comparative table format is not extensively detailed in the provided search results, its role as a diamine in the broader context of these polymer types is established googleapis.comgoogle.comchemmethod.com. For example, studies have shown that this compound can act as a curing agent for epoxy monomers, influencing the resulting structure and properties researchgate.netvot.pl.

Enhanced Thermal and Mechanical Properties of Polymers

The incorporation of this compound into various polymer systems generally leads to enhanced thermal stability and mechanical strength chemimpex.comspecialchem.com. This is largely attributed to its rigid fluorene (B118485) backbone and the presence of two amino groups, which allow for strong intermolecular interactions and the formation of robust polymer networks.

Thermal and Mechanical Properties of Selected Polymers Incorporating this compound or its Derivatives

| Polymer Type | Diamine/Derivative | Key Property Enhanced | Specific Data/Observation | Source |

| Polyamides | This compound | Thermal Stability | 10% weight loss above 220°C researchgate.net. | researchgate.net |

| Polyimides | This compound | Rigidity, Viscosity | CH2 group prevents C-C rotation, leading to rigid polymers with higher viscosity (e.g., 0.75 dL/g for ABTD-Flu) asianpubs.org. | asianpubs.org |

| Polyimides | 2,7-Diaminofluorenone (related) | Glass Transition Temp. | Tg of 347 °C when reacted with BTDA kpi.ua. | kpi.ua |

| Epoxy Resins | This compound | Thermal Stability | Cured resins show good thermal stability researchgate.net. | researchgate.net |

Development of Organic Electronic Materials

The unique electronic properties of the fluorene backbone make this compound and its derivatives highly relevant in the field of organic electronics.

Hole-Transport Layers in Organic Light-Emitting Diodes (OLEDs)

Fluorene-based compounds are extensively studied as hole-transport materials (HTMs) in organic light-emitting diodes (OLEDs) due to their high hole mobility and thermal stability nih.govconicet.gov.arresearchgate.net. Derivatives of this compound have been designed and synthesized to optimize their performance as HTLs. For instance, 2,7-di-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene (DDF) and its methylated derivatives, 2,7-di-p-tolyl-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene (2M-DDF) and 2,7-di-tetra-p-tolyl-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene (4M-DDF), have been investigated nih.gov. These compounds exhibit good solubility, thermal stability, and are amenable to thin film fabrication via spin coating nih.gov. Methylation, as seen in 2M-DDF, can be used to control crystallization and improve device performance nih.gov.

Performance Characteristics of Fluorene-Based Hole-Transport Materials in OLEDs

| Compound | Hole Mobility (cm² V⁻¹ s⁻¹) | Max. Current Efficiency (cd/A) | Turn-on Voltage (V) | Luminance (cd/m²) | Source |

| DDF | 2.35 × 10⁻⁴ | N/A | N/A | N/A | nih.gov |

| 2M-DDF | 4.35 × 10⁻⁴ | 4.78 | 3.80 | 21,412 | nih.gov |

| 4M-DDF | 1.55 × 10⁻⁴ | N/A | N/A | N/A | nih.gov |

| TPD (Traditional) | N/A | N/A | N/A | ~4,106 (for comparison) | nih.gov |

| TFB (Traditional) | N/A | N/A | N/A | ~15,211 (for comparison) | nih.gov |

Devices utilizing 2M-DDF as the hole-transport layer with an Alq3 emitter have demonstrated superior performance, with a maximum current efficiency of 4.78 cd/A, a turn-on voltage of 3.80 V, and a luminance of 21,412 cd/m² nih.gov. This represents a significant improvement compared to traditional HTMs like TPD (nearly five times higher maximum luminous brightness) and TFB (1.3 times higher maximum luminous brightness) nih.gov. The excellent electron-donating ability and aggregation resistance of fluorene-based sensitizers also make them promising candidates for dye-sensitized solar cell (DSSC) applications, showing enhanced light-to-electron conversion efficiency acs.orgnih.govresearchgate.net.

Conjugated Polymers for Organic Electronics

Fluorene-based conjugated polymers, often referred to as polyfluorenes, are a prominent class of materials investigated for their applications in organic light-emitting diodes (OLEDs), field-effect transistors (FETs), and plastic solar cells wikipedia.orgresearchgate.net. These polymers are characterized by their aromatic hydrocarbon nature and efficient photoluminescence, which can be tuned across the visible spectrum through appropriate substituent choices wikipedia.org.

The incorporation of fluorene units, including those derived from this compound, allows for the design and synthesis of conjugated polymers with specific properties. The planar structure of fluorene facilitates p-orbital overlap, leading to conjugation across the molecule and a reduced band gap. The electron-donating or withdrawing character of substituents on the fluorene unit, or the comonomers in polyfluorene, influences the band gap energy and thus the color of the emitted light wikipedia.org. For instance, fluorene monomers can be directly linked at positions 2 and 7 through palladium- or nickel-mediated couplings to produce oligofluorenes or polyfluorenes researchgate.net. Copolymers containing fluorene derivatives, such as those with hexyl-thiophene, have been synthesized via Suzuki coupling reactions for use in organic thin-film transistors (OTFTs) . These polymers exhibit properties like specific UV-vis absorption maximum peaks and low highest occupied molecular orbital (HOMO) levels, indicating good resistance against oxidative doping .

Table 1: Properties of Fluorene-Based Conjugated Copolymers

| Polymer | Synthesis Method | Number-Average Molecular Weight (Mn) | UV-Vis Absorption Maximum (Film State) | Application |

| PF-1T | Suzuki coupling | 19,100 | 410 nm | OTFTs |

| PF-4T | Suzuki coupling | 13,200 | 431 nm | OTFTs |

Note: Data for PF-1T and PF-4T are based on fluorene-based conjugated copolymers containing hexyl-thiophene derivatives.

Nanocomposite Materials Fabrication

This compound derivatives have been effectively utilized in the fabrication of nanocomposite materials, particularly those involving silver nanoparticles. A notable approach involves a one-step photoinduced process where a this compound derivative acts as both a photoreductant for silver precursors and a free radical photoinitiator acs.orgresearchgate.net. This dual functionality allows for the simultaneous generation of silver nanoparticles within a polymer matrix, such as poly(ethylene glycol) acs.org.

The mechanism involves the reaction of silver cations with photogenerated transient species, which reduce them to silver metal atoms. The dye radical cation plays a key role in the photopolymerization process, and the addition of an amine co-initiator can accelerate the polymerization rate acs.org. This method offers a convenient route to produce polymer/silver nanocomposites academicpub.org.

Silver Nanoparticle-Polymer Composites

The fabrication of silver nanoparticle-embedded polymers using this compound derivatives demonstrates a sophisticated control over material synthesis. For instance, silver nitrate (B79036) (AgNO₃) serves as the precursor for silver nanoparticles, which are then integrated into a polymerizable formulation scispace.comnih.gov. The process is highly sensitive to oxygen quenching, necessitating controlled conditions like sandwiching samples between glass slides scispace.com.

Research findings indicate that light intensity can influence both the average size and size distribution of the generated silver nanoparticles scispace.com. The formation of silver nanoparticles can be confirmed by the development of a characteristic absorption band in the visible range, associated with the surface plasmon resonance of AgNPs, typically around 415 nm nih.govmdpi.com.

Morphology and Distribution of Nanostructures

The morphology and distribution of nanostructures within these composites are critical for their performance. Transmission electron microscopy (TEM) analysis has revealed that the resulting silver nanocomposites exhibit varying size distributions acs.orgacs.org. In certain configurations, TEM confirms a spatial organization of silver nanoparticles, often showing a gradient in nanoparticle density from the surface to the depth of the coating nih.gov.

When illumination is carried out in specific conditions (e.g., open air), a more pronounced gradient can be observed, featuring distinct areas: a continuous layer of coalescing AgNPs near the surface, and an intermediate composite layer with homogeneously dispersed silver nanoparticles deeper within the crosslinked polymer structure nih.gov. These nanoparticles can be quite monodisperse in size, with reported diameters around 7 ± 0.6 nm nih.gov. Increasing the concentration of the metal precursor (Ag⁺) can lead to an increase in the thickness of the metal top layer nih.gov.

Covalent Organic Frameworks (COFs) and Porous Materials

Fluorene-based covalent organic frameworks (COFs) are a class of highly porous crystalline materials with significant potential in various applications, including thermoelectric materials and gas capture. The introduction of fluorene units into these frameworks, often through diamines like this compound (DAF), contributes to high thermal stability and large BET surface areas acs.orgnih.govchemsoon.comresearchgate.net.

For example, FL-COF-1, a fluorene-based COF, was designed to enhance π–π interactions among crystalline backbones, resulting in a BET surface area exceeding 1300 m² g⁻¹ acs.orgnih.gov. Such open frameworks are favorable for doping, as demonstrated by the improved charge carrier mobility upon iodine doping in I₂@FL-COF-1 acs.orgnih.gov. This doped material exhibited a high Seebeck coefficient of 2450 μV K⁻¹ and a power factor of 0.063 μW m⁻¹ K⁻² at room temperature, highlighting COFs' potential as thermoelectric materials acs.orgnih.gov.

Another example, TpDAF-COF, synthesized using this compound (DAF) and 1,3,5-triformylphloroglucinol (Tp), achieved a BET specific surface area of 1204 m²g⁻¹ chemsoon.com. These fluorene-based COFs are also being explored as photocatalysts for selective aerobic oxidation of amines chemsoon.com. Furthermore, fluorene-based covalent triazine frameworks (CTFs), another type of porous polymer, have shown high CO₂ and H₂ capture and storage capacities, with surface areas exceeding 2800 m² g⁻¹ at higher synthesis temperatures rsc.org.

Table 2: Properties of Fluorene-Based COFs

| COF Type | Building Block (Diamine) | BET Surface Area | Application | Key Property |

| FL-COF-1 | Fluorene units (general) | >1300 m² g⁻¹ | Thermoelectric | High Seebeck coefficient (2450 μV K⁻¹) and power factor (0.063 μW m⁻¹ K⁻²) upon iodine doping acs.orgnih.gov |

| TpDAF-COF | This compound (DAF) | 1204 m²g⁻¹ | Photocatalysis | Efficient and selective aerobic oxidation of amines chemsoon.com |

| CTF | Fluorene units (general) | >2800 m² g⁻¹ | Gas Capture | High CO₂ (4.28 mmol g⁻¹ at 273 K) and H₂ (4.36 wt% at 77 K, 20 bar) capture rsc.org |

Dye-Sensitized Solar Cell (DSSC) Applications

This compound-based organic dyes are extensively investigated as sensitizers in dye-sensitized solar cells (DSSCs) due to their promising photoelectrical conversion efficiencies researchgate.nettandfonline.commoleculardepot.comacs.org. These metal-free organic sensitizers offer advantages in ease of design and synthesis researchgate.net.

The performance of DSSCs is significantly influenced by the injection of electrons from the sensitizer (B1316253) dye into the conduction band of the semiconductor surface, which is crucial for photocurrent generation researchgate.net. Fluorene is a well-documented π-spacer in organic dyes, contributing to DSSC efficiency through its high molar extinction coefficient and light-harvesting properties researchgate.net.

Design of Organic Dyes for DSSCs

The design of organic dyes for DSSCs often follows a donor-π-acceptor (D-π-A) or donor-π-donor-π-acceptor (D-π-D-π-A) molecular architecture, where this compound can serve as an electron donor or be incorporated into the π-linker researchgate.netacs.orgtandfonline.comnih.govtandfonline.comnih.gov. The structural engineering of these dyes is critical for optimizing photovoltaic performance nih.gov.

Research indicates that varying the aromatic conjugation segments (π-spacers) such as benzene, fluorene, carbazole, and thiophene (B33073) units, alongside a this compound-based donor and a cyanoacrylic acid acceptor, affects the optical and electrochemical properties of the dyes nih.gov. The electron-donating ability of the conjugating segment correlates with trends in absorption and electrochemical properties nih.gov. For instance, fluorene-bridged dyes have shown enhanced power-conversion efficiency in DSSCs due to their broader and more intense absorption nih.gov.

Studies on push-pull dyes featuring one, two, or three fluorene units as spacers have shown that increasing the number of spacer units leads to increased absorption intensity and a subtle increase in hole driving force nih.gov. A dye with two fluorene spacer units (zzx-op1-2) demonstrated superior performance in p-type DSSCs, exhibiting an unprecedented photocurrent density of 7.57 mA cm⁻² under full sun illumination (AM 1.5G, 100 mW cm⁻²) nih.gov. This dye also showed lower photocurrent losses, longer hole lifetime, and higher photogenerated hole density nih.gov.

Table 3: Photovoltaic Performance of Fluorene-Based Dyes in p-Type DSSCs

| Dye (Fluorene Units as Spacers) | Photocurrent Density (Jsc) | Hole Lifetime | Photogenerated Hole Density | Overall Performance |

| zzx-op1 (1 fluorene unit) | Lower | Shorter | Lower | Moderate |

| zzx-op1-2 (2 fluorene units) | 7.57 mA cm⁻² | Longer | Higher | Superior nih.gov |

| zzx-op1-3 (3 fluorene units) | Lower | Shorter | Lower | Moderate |

Note: Performance measured under simulated AM 1.5G solar illumination (100 mW cm⁻²) with I⁻/I₃⁻ redox couple and commercial NiO nanoparticles. nih.gov

Influence of Auxiliary Donors on Photovoltaic Performance

This compound has emerged as a pivotal component in the molecular design of organic dyes for dye-sensitized solar cells (DSSCs). nih.govamericanelements.comsigmaaldrich.comnih.govnih.govsarchemlabs.comebricmall.comnih.govcenmed.com Research in this area often involves synthesizing new organic dyes that feature a diarylaminofluorene unit acting as an electron donor, coupled with cyanoacrylic acid serving as both an acceptor and an anchoring group. This arrangement typically forms a donor-π-donor-π-acceptor (D-π-D-π-A) architecture. nih.gov These dyes exhibit multiple electronic absorptions, including π-π* and charge-transfer transitions, which collectively cover a broad range of the visible spectrum (250-550 nm) in solution. nih.govebricmall.com

A critical strategy for enhancing the photovoltaic performance of these DSSCs lies in the strategic incorporation of auxiliary donors. nih.govamericanelements.comnih.gov The introduction of electron-rich fragments into the donor segment of these dyes is instrumental in broadening their light absorption spectra and prolonging the excited state lifetime. nih.govnih.gov These modifications are crucial for facilitating more efficient electron injection into the conduction band of the nanocrystalline titanium dioxide (TiO2) photoanode. nih.govnih.gov

Comparative studies have highlighted the superior performance of this compound-based dyes when contrasted with conventional parent dyes, such as those derived from triphenylamine (B166846) and carbazole. nih.gov The fluorene derivatives demonstrate longer wavelength absorptions and undergo facile oxidation, indicative of the stronger electron-donating capability provided by the auxiliary chromophores. nih.gov Notably, these this compound-based dyes have achieved nearly two times greater light-to-electron conversion efficiency under simulated AM 1.5 G irradiation (100 mW cm-2) compared to their parent counterparts. nih.gov For example, a dye incorporating a naphthylphenylamine segment exhibited improved device characteristics, attributed to its higher Highest Occupied Molecular Orbital (HOMO) energy level, which is believed to promote efficient dye regeneration and suppress undesirable back reactions of injected electrons with the electrolyte. nih.gov

The optical properties of these advanced dyes have been extensively investigated and modeled using theoretical approaches such as Time-Dependent Density Functional Theory (TDDFT) simulations. Calculations performed with CAM-B3LYP and MPW1K models have shown strong correlations with experimental observations. nih.govebricmall.com Further insights into solar cell efficiency variations are gained from analyzing electron lifetimes, which are extracted from electrochemical impedance measurements of the DSSCs. nih.govebricmall.com

Biomedical and Biological Research Applications

Investigation of Mutagenicity and Carcinogenicity Mechanisms

2,7-Diaminofluorene, along with its derivatives, has been extensively studied for its potential mutagenic and carcinogenic effects, primarily through in vitro assays and structure-activity relationship (SAR) investigations.

In Vitro Mutagenesis Assays (e.g., Ames Test)

The mutagenic potential of this compound (DAF) has been evaluated using various in vitro mutagenesis assays, most notably the Ames test. Studies have shown that DAF exhibits mutagenic activity in Salmonella typhimurium strains, such as TA98 and TA100, when metabolic activation (S9 fraction) is present wikipedia.orgmedkoo.comnih.govuni.lunih.gov. The requirement for S9 activation indicates that DAF is a pro-mutagen that needs to be metabolized into reactive intermediates to exert its mutagenic effects uni.lu.

In a comparative study, 2-aminofluorene (B1664046) (PubChem CID: 1539) demonstrated greater mutagenicity than this compound in the Ames test with rat S9 activation nih.gov. Furthermore, this compound has been identified as a potent frameshift mutagen in newer Salmonella strains, JK-1 and JK-2, which were developed for detecting such mutagens nih.gov. The number of revertant colonies observed in these assays was found to be dose-related nih.gov.

Structure-Activity Relationship (SAR) Studies for Mutagenicity

Extensive structure-activity relationship (SAR) studies have been conducted to understand and mitigate the mutagenic properties associated with the this compound core, especially when it is incorporated into drug candidates. Research indicates that while the this compound moiety itself can be a strong mutagen, particularly when its derivatives are metabolized through amide bond cleavage, its mutagenicity can be successfully addressed through specific structural modifications wikipedia.orgmedkoo.comnih.govnih.govuni.lu.

A key finding from these SAR studies is that proper alkyl substitution at the C9 position of the this compound core can effectively prevent or reduce its mutagenic activity wikipedia.orgmedkoo.comnih.govnih.govuni.lufishersci.canih.gov. This allows the this compound scaffold to be utilized in drug discovery without necessarily posing significant mutagenicity problems wikipedia.orgmedkoo.comnih.gov.

Toxicological Implications of Derivatives

The toxicological implications of this compound derivatives are closely linked to their metabolic pathways. It has been established that metabolites containing the this compound core, which can arise from the metabolic cleavage of amide bonds within certain derivatives, are known to be strong mutagens wikipedia.orgmedkoo.comnih.govuni.lu. This highlights a critical consideration in the design and development of compounds utilizing this scaffold.

Beyond mutagenicity, this compound has also been associated with carcinogenic effects. It is noted as tumorigenic and carcinogenic by RTECS criteria, specifically causing tumors in the skin and appendages wikipedia.org. Toxicological assessments have included DNA repair tests, mutation test systems, cytogenetic analysis, and morphological transformation tests, with studies showing effects in rodent kidney systems wikipedia.org.

Antiviral Activity and Therapeutic Potential

Beyond its implications in toxicology, this compound has emerged as a promising scaffold in the development of antiviral agents, particularly for Hepatitis C Virus (HCV).

Hepatitis C Virus (HCV) Inhibitor Development

This compound serves as a fundamental symmetrical scaffold for the development of novel and highly potent inhibitors of the Hepatitis C Virus (HCV) NS5A protein fishersci.casigmaaldrich.comwikipedia.org. The design of these inhibitors often involves modifying the this compound backbone by incorporating moieties such as (S)-prolinamide or its isostere (S,R)-piperidine-3-carboxamide, further adorned with various amino acid residues and terminal carbamate (B1207046) groups fishersci.casigmaaldrich.comwikipedia.org.

A notable example is Compound 26, a derivative featuring the this compound scaffold. This compound has demonstrated potent inhibitory activity against multiple HCV genotypes. Specifically, Compound 26 exhibited an effective concentration (EC50) of 36 pM against HCV genotype (GT) 1b and 1.2 nM against GT 3a fishersci.casigmaaldrich.comwikipedia.org. Furthermore, it displayed high selectivity for GT 1b over GT 4a fishersci.casigmaaldrich.comwikipedia.org. These findings underscore the potential of this compound-based compounds as highly effective HCV inhibitors.

Table 1: Antiviral Activity of a this compound Derivative (Compound 26) against HCV Genotypes

| HCV Genotype | Effective Concentration (EC50) | Selectivity Index |

| Genotype 1b | 36 pM | >2.78 × 106 fishersci.casigmaaldrich.comwikipedia.org |

| Genotype 3a | 1.2 nM | Not specified |

| Genotype 4a | High selectivity over GT 4a | Not specified |

Enzymatic Activity Assays and Detection Systems

This compound plays a crucial role in the development of sensitive and specific assays for measuring enzymatic activities and characterizing enzyme isoenzymes.

Substrate for Peroxidase Activity Measurement

This compound serves as a highly effective chromogenic substrate for the detection of peroxidase activity. In the presence of hydrogen peroxide, peroxidases catalyze the oxidation of DAF, leading to the formation of a blue-colored product known as fluorene (B118485) blue. This chromophore exhibits a broad absorption band between 500 and 690 nm, with a distinct peak at 610 nm, enabling sensitive colorimetric detection. nih.gov

This reaction mechanism makes DAF a valuable tool in various analytical and biological contexts. It is considered a safer alternative to benzidine (B372746), a known carcinogen, which was historically used for similar applications. nih.gov DAF-based assays are sensitive and rapid, making them suitable for high-throughput applications. nih.gov

Applications in Peroxidase Assays:

Hemoglobin Detection: DAF is utilized in sensitive and rapid colorimetric and histochemical assays for detecting hemoglobin, leveraging its pseudoperoxidase activity. This application is particularly relevant in studying erythroid cell differentiation. nih.gov

Phagocytosis and Antibody-Dependent Cell Cytotoxicity (ADCC) Measurement: A modified colorimetric method employs DAF to quantify phagocytic activity and ADCC. This assay relies on the specific oxidation of DAF by the pseudoperoxidase activity of hemoglobin present in target red blood cells. The generation of fluorene blue is directly proportional to the erythrocyte concentration, and the method has demonstrated high sensitivity, simplicity, and safety. nih.govashpublications.org

Enzyme-Linked Immunosorbent Assays (ELISA) and Western Blots: this compound is employed as a chromogenic electron donor in conjunction with horseradish peroxidase (HRP), a widely used enzyme label in immunoassays, immunohistochemistry, and nucleic acid hybridization detection systems. google.comgoogle.com The HRP-catalyzed reaction involves the enzyme reacting with hydrogen peroxide to form an oxidized intermediate, which then oxidizes DAF. nih.gov

Table 1: Comparison of this compound with Other Peroxidase Substrates

| Substrate | Sensitivity for Lucerne Root Peroxidases | Optimum pH | Optimum Temperature (°C) |

| This compound | Far more sensitive | 6 | 35 |

| Guaiacol (B22219) | Less sensitive | 6 | 60 |

| Pyrogallol | Less sensitive | 6 | 60 |

Data derived from research on lucerne root peroxidases. researchgate.net

Characterization of Enzyme Isoenzymes

The differential reactivity of this compound with various enzyme forms allows for the characterization of enzyme isoenzymes. For instance, studies on lucerne root peroxidases have demonstrated DAF's superior ability to resolve isoenzymes compared to other substrates. Electrophoretic analysis using DAF as a substrate revealed the presence of eight distinct peroxidase isoenzymes, whereas guaiacol only identified two. researchgate.net Furthermore, the optimum temperature for DAF-peroxidase activity was found to be 35 °C, significantly lower than the 60 °C optimum observed for guaiacol- and pyrogallol-peroxidases. This difference in optimal conditions provides a valuable parameter for distinguishing and characterizing different peroxidase isoenzymes. researchgate.net

Biological Imaging and Sensing Probes

The inherent fluorescent properties of this compound and its derivatives, along with its reactivity, make it suitable for applications in biological imaging and the development of sensing probes.

Fluorescent Dyes for Cellular Visualization

This compound itself exhibits fluorescence, with emission maxima typically ranging between 382–404 nm, showcasing a solvatochromic range of 22 nm. mdpi.com However, its fluorescence is significantly quenched in aqueous environments and certain organic solvents like acetone (B3395972) and dichloromethane (B109758). mdpi.com

To overcome these limitations and enhance its utility as a fluorescent probe, derivatives of this compound have been synthesized. For example, a fluorene derivative featuring two positively charged substituents, 1,1'-diethyl-4,4'-(9,9-diethyl-2,7-fluorenediyl-2,1-ethanediyl)dipyridinium perchlorate (B79767), has demonstrated high photoluminescence quantum yield (35%) in water and a substantial two-photon absorption cross-section (730 GM at 750 nm). nih.gov This derivative has been successfully employed for fluorescence imaging of mitochondria in living Paramecium caudatum and HeLa cells, producing bright green fluorescence without observable toxic effects. nih.gov

Another notable derivative is 2-amino-7-isocyanofluorene (2,7-ICAF), synthesized from 2,7-DAF. This blue-emitting solvatochromic dye displays high molar absorptivity (15–18 × 10^3 M^-1cm^-1) and excellent quantum yield (70–95%) in most solvents. While its fluorescence is completely quenched in water, this characteristic can be advantageous in biolabeling applications where minimal background fluorescence is desired. mdpi.comresearchgate.net The solvatochromic range of 2,7-ICAF (367–418 nm, Δλ = 51 nm) is broader than that of 2,7-DAF. mdpi.com

Furthermore, this compound has been utilized in the synthesis of fluorene-based covalent organic polymers (COPs). For instance, a brushy red emissive COP-8, prepared using 9,9-dioctyl-2,7-diaminofluorene, functions as a sensor to monitor material transfer and location within tumor cells, highlighting its potential in targeted biological imaging. acs.org

Optical Fiber Sensors for Biochemical Analytes (e.g., Glucose)